4-Fluorothioanisole-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

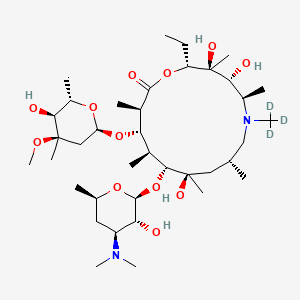

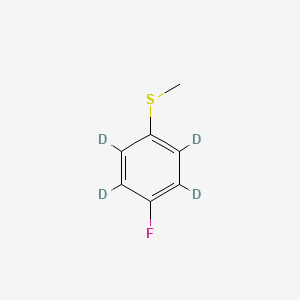

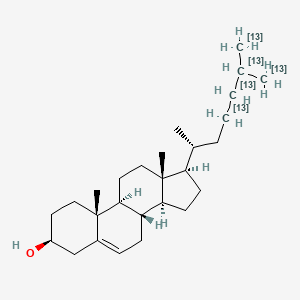

4-Fluorothioanisole-d4 is a biochemical used for proteomics research . It is a derivative of thioanisole . The molecular formula is C7H3D4FS, and the molecular weight is 146.22 .

Molecular Structure Analysis

The molecular structure of 4-Fluorothioanisole-d4 consists of a benzene ring with a fluorine atom and a methylthio group attached to it . The average mass is 142.194 Da, and the monoisotopic mass is 142.025253 Da .Physical And Chemical Properties Analysis

4-Fluorothioanisole-d4 has a density of 1.1±0.1 g/cm3, a boiling point of 184.8±23.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.4±3.0 kJ/mol and a flash point of 65.6±22.6 °C . The index of refraction is 1.544, and the molar refractivity is 39.5±0.4 cm3 . It has no H bond acceptors or donors and one freely rotating bond .Wissenschaftliche Forschungsanwendungen

Click Chemistry and Dopamine Receptor Ligands

4-Fluorothioanisole-d4 has been utilized in click chemistry for synthesizing selective dopamine D4 receptor ligands. This is particularly relevant for developing potential PET tracers. For instance, a study by Banerjee et al. (2013) demonstrates how N-arylpiperazinylmethyl triazoles with fluoro substituted appendages can be synthesized to investigate dopamine and serotonin receptor binding. The study highlights the potential of these compounds in tuning D4 receptor affinity and selectivity, making them promising candidates for PET imaging studies of the D4 receptor (Banerjee et al., 2013).

Dipeptidyl Peptidase-4 Inhibitors and Endothelial Function

Another research area involving fluorine-substituted compounds similar to 4-Fluorothioanisole-d4 is the study of dipeptidyl peptidase-4 inhibitors like des-fluoro-sitagliptin (DFS). Matsubara et al. (2012) explored DFS's role in improving endothelial function and reducing atherosclerotic lesion formation. This research is significant in understanding how DFS, a DPP-4 inhibitor, augments glucagon-like peptide-1 activity, benefiting conditions like cardiovascular diseases (Matsubara et al., 2012).

Synthesis and Analytical Characterizations of Research Chemicals

Fluorinated compounds, similar in structure to 4-Fluorothioanisole-d4, have been synthesized and characterized for their potential as research chemicals. Dybek et al. (2019) focused on substances like fluorolintane and its isomers, which are based on the 1,2-diarylethylamine template. These substances have been explored for various clinical applications and as NMDA receptor antagonists. The study's analytical characterizations provide insight into the potential clinical applications and challenges posed by such substances (Dybek et al., 2019).

Radiofluorination and Dopamine D4 Receptor Imaging

Radiofluorinated analogs derived from compounds like 4-Fluorothioanisole-d4 have been synthesized for dopamine D4 receptor imaging. Prante et al. (2008) conducted a study where they synthesized a series of fluoro-substituted analogs as high-affinity D4 receptor ligands. Their research demonstrates the potential of these compounds, particularly the para-fluoroethoxy-substituted derivatives, in selective and effective imaging of the D4 receptor using PET (Prante et al., 2008).

Safety And Hazards

4-Fluorothioanisole-d4 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUMHENRNCUHOH-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])SC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661980 |

Source

|

| Record name | 1-Fluoro-4-(methylsulfanyl)(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorothioanisole-d4 | |

CAS RN |

1189510-57-3 |

Source

|

| Record name | 1-Fluoro-4-(methylsulfanyl)(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)

![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)